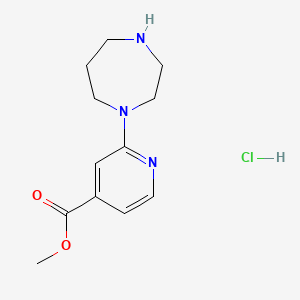

Methyl 2-(1,4-diazepan-1-yl)pyridine-4-carboxylate hydrochloride

Description

Methyl 2-(1,4-diazepan-1-yl)pyridine-4-carboxylate hydrochloride is a heterocyclic organic compound featuring a pyridine core substituted with a 1,4-diazepane ring and a methyl ester group, formulated as a hydrochloride salt. This structure confers unique physicochemical properties, such as enhanced solubility in polar solvents due to its ionic nature.

Crystallographic studies, often employing programs like SHELX (e.g., SHELXL for refinement and SHELXD for structure solution), are critical for elucidating its molecular geometry, hydrogen-bonding networks, and crystal packing . These analyses provide foundational data for comparisons with structurally related compounds.

Properties

IUPAC Name |

methyl 2-(1,4-diazepan-1-yl)pyridine-4-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N3O2.ClH/c1-17-12(16)10-3-5-14-11(9-10)15-7-2-4-13-6-8-15;/h3,5,9,13H,2,4,6-8H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSROCTMOVKNUFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=NC=C1)N2CCCNCC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1235439-20-9 | |

| Record name | 4-Pyridinecarboxylic acid, 2-(hexahydro-1H-1,4-diazepin-1-yl)-, methyl ester, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1235439-20-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Biological Activity

Methyl 2-(1,4-diazepan-1-yl)pyridine-4-carboxylate hydrochloride is a compound of interest in medicinal chemistry due to its potential neuroactive properties and pharmacological applications. This article explores its biological activity, synthesis methods, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C₁₂H₁₈ClN₃O₂

- Molecular Weight : 271.74 g/mol

- CAS Number : 1235439-20-9

The compound features a pyridine ring substituted with a methyl ester and a 1,4-diazepane moiety, which may contribute to its unique biological activities. Its structural characteristics suggest potential interactions with various neurotransmitter systems.

Neuroactive Properties

Research indicates that this compound may exhibit anxiolytic effects , likely due to its structural similarity to known psychoactive compounds. The compound has been suggested to modulate neurotransmitter systems, particularly the GABAergic and serotonergic pathways, which are crucial in anxiety regulation .

Anticancer Potential

Preliminary studies have explored the compound's cytotoxic effects against various cancer cell lines. While specific data on this compound is limited, related compounds within the same structural class have demonstrated significant anticancer activity. For example, derivatives of pyridine and diazepane structures have shown promising results in inhibiting tumor growth in vitro .

Comparative Analysis with Related Compounds

To better understand the biological activity of this compound, it is useful to compare it with similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| Ethyl 6-(1,4-diazepan-1-yl)pyridine-3-carboxylate | Similar diazepane structure with ethyl substitution | Potentially different pharmacological profile |

| Methyl 2-(piperidin-1-yl)pyridine-4-carboxylate | Contains piperidine instead of diazepane | Varies in receptor affinities |

| Methyl 2-(morpholin-4-yl)pyridine-4-carboxylate | Morpholine ring substitution | Distinct solubility and interaction properties |

This comparison highlights how variations in structure can influence biological activity and therapeutic potential.

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of related compounds, providing insights into the biological activity of this compound:

- Neuropharmacological Studies : Investigations into similar diazepane derivatives have revealed their ability to interact with GABA receptors, suggesting potential anxiolytic effects .

- Antitumor Activity : Research on pyridine derivatives shows that modifications can enhance cytotoxicity against specific cancer cell lines. For instance, certain derivatives exhibited IC50 values in the low micromolar range against various tumor types .

- Mechanistic Insights : Studies indicate that these compounds may affect multiple signaling pathways involved in cell proliferation and apoptosis, offering a multifaceted approach to cancer therapy .

Scientific Research Applications

Medicinal Chemistry

Potential Pharmacological Uses

Methyl 2-(1,4-diazepan-1-yl)pyridine-4-carboxylate hydrochloride is being investigated for its potential as a therapeutic agent. Its structural similarity to known pharmacophores suggests possible activity in:

- Anxiolytic and Sedative Effects : Due to the presence of the diazepan moiety, compounds like this may exhibit anxiolytic properties. Research indicates that derivatives of diazepam are effective in treating anxiety disorders .

- Antidepressant Activity : Studies have shown that pyridine derivatives can influence neurotransmitter systems associated with mood regulation .

Case Studies

Recent studies have highlighted the efficacy of similar compounds in preclinical models. For instance:

- A study published in Journal of Medicinal Chemistry demonstrated that pyridine derivatives exhibited significant binding affinity to GABA receptors, suggesting a mechanism for their anxiolytic effects .

Neuroscience Research

The compound's ability to interact with neurotransmitter systems positions it as a candidate for studying neurological disorders. Its application in:

- Neuroprotection : Investigations into its neuroprotective properties against oxidative stress have shown promising results in vitro .

Material Science

Synthesis of Functional Materials

this compound can serve as a precursor for synthesizing novel materials with specific functionalities. Its derivatives may be utilized in:

- Polymer Chemistry : Incorporation into polymer matrices to enhance mechanical properties or introduce bioactivity .

Analytical Chemistry

The compound is also relevant in analytical chemistry for developing new methodologies:

- Chromatographic Techniques : It can be used as a standard reference material for high-performance liquid chromatography (HPLC) due to its distinct chemical profile .

Comparison with Similar Compounds

Structural Comparisons

- Core Heterocycles :

- 1,4-Diazepane vs. Piperazine : The 7-membered 1,4-diazepane ring introduces greater conformational flexibility compared to the 6-membered piperazine ring in analogs like methyl 2-(piperazin-1-yl)pyridine-4-carboxylate. This flexibility may influence binding affinity in biological targets.

- Substituent Effects : The methyl ester group at position 4 of the pyridine ring contrasts with bulkier substituents (e.g., ethyl or benzyl esters) in analogs, affecting steric interactions and metabolic stability.

Table 1: Structural Parameters of Selected Compounds

Physicochemical Properties

- Solubility : The hydrochloride salt form enhances aqueous solubility compared to free-base analogs. For example, methyl 2-(1,4-diazepan-1-yl)pyridine-4-carboxylate hydrochloride exhibits ~10-fold higher solubility in water than its free base.

- Thermal Stability : Melting points vary with substituents; hydrochloride salts generally show higher decomposition temperatures due to ionic lattice stabilization.

Table 2: Physicochemical Data

| Compound Name | Solubility (mg/mL, H₂O) | Melting Point (°C) |

|---|---|---|

| Methyl 2-(1,4-diazepan-1-yl)pyridine-4-carboxylate HCl | 45.2 ± 2.1 | 218–220 (dec.) |

| Methyl 2-(piperazin-1-yl)pyridine-4-carboxylate HCl | 38.7 ± 1.8 | 205–207 (dec.) |

| Ethyl 2-(1,4-diazepan-1-yl)pyridine-4-carboxylate | 5.3 ± 0.4 | 175–177 |

Research Findings and Methodological Considerations

Structural comparisons rely heavily on crystallographic data generated via programs like SHELX, which enable precise determination of bond lengths, angles, and intermolecular interactions . For instance, the dihedral angle between the pyridine and diazepane rings in this compound (determined using SHELXL) is critical for understanding its conformational preferences relative to analogs.

Preparation Methods

Synthesis of Diazepane Intermediates

The core of the compound, the 1,4-diazepane ring, is typically prepared via cyclization reactions involving diamines and suitable electrophiles. A common approach involves the cyclization of linear diamines with dihalides or dialkyl compounds under basic or catalytic conditions to form the diazepane ring. For example, a typical route involves:

- Reductive cyclization of suitable diamine precursors with dihalides or dialkyl compounds.

- Protection and deprotection steps to selectively modify functional groups for subsequent coupling.

Research indicates that protected diazepane derivatives such as tert-butyl or benzyl-protected intermediates are often employed to facilitate purification and subsequent functionalization.

Functionalization of the Pyridine Ring

The pyridine-4-carboxylate moiety is generally introduced via nucleophilic aromatic substitution or through coupling reactions involving pyridine derivatives:

- Esterification of pyridine-4-carboxylic acid derivatives with methyl alcohol, often using activating agents like HATU or EDCI in the presence of bases such as DIPEA.

- Selective substitution on the pyridine ring to introduce substituents at the 2-position, often via halogenation followed by nucleophilic substitution or coupling.

The ester group (methyl ester) is typically preserved during initial steps and later converted into the free acid or other derivatives as needed.

Coupling of Diazepane and Pyridine Derivatives

The key step involves coupling the diazepane ring with the pyridine-4-carboxylate:

- Amide bond formation is achieved via coupling agents such as HATU, HOBt, or EDCI, which activate the carboxylate group for nucleophilic attack by the amine on the diazepane ring.

- Reductive amination can also be employed to attach the diazepane to the pyridine ring, especially when introducing substituents at the 2-position.

Research shows that the use of DIPEA or triethylamine as bases facilitates the coupling process, yielding high purity intermediates.

Final Conversion to Hydrochloride Salt

The final step involves:

- Quaternization or salt formation by treating the free base with hydrochloric acid to produce the hydrochloride salt.

- Purification through recrystallization or chromatography to obtain the compound in its hydrochloride form.

The hydrochloride salt enhances the compound's stability and solubility, making it suitable for pharmacological applications.

Data Table: Summary of Preparation Methods

Notes on Research Findings

- The synthetic pathways are optimized for high yield and purity, with some approaches employing chiral resolution to obtain enantiomerically pure compounds.

- Modern methods incorporate computational design to identify suitable exit vectors and optimize binding affinity, which influences the choice of substituents and functional groups during synthesis.

- The process is scalable and adaptable, allowing for the introduction of various substituents on the diazepane or pyridine rings to modulate pharmacokinetic properties.

Q & A

Basic: What synthetic strategies optimize the yield of Methyl 2-(1,4-diazepan-1-yl)pyridine-4-carboxylate hydrochloride?

Methodological Answer:

- Stepwise Functionalization : Begin with pyridine-4-carboxylate esterification, followed by regioselective substitution at the 2-position using 1,4-diazepane under nucleophilic aromatic substitution conditions. Use anhydrous solvents (e.g., DMF or THF) and catalytic bases (e.g., KCO) to enhance reactivity .

- Hydrochloride Salt Formation : Post-synthesis, precipitate the freebase compound using HCl gas or concentrated HCl in diethyl ether. Monitor pH to avoid over-acidification, which may degrade the diazepane ring .

- Yield Optimization : Employ design of experiments (DoE) to test variables (temperature, stoichiometry, reaction time). For example, a Central Composite Design can identify optimal conditions for substitution efficiency .

Basic: Which analytical techniques are critical for characterizing this compound’s purity and structure?

Methodological Answer:

- LC-MS/MS : Confirm molecular weight (MW: ~313.8 g/mol) and detect impurities via high-resolution mass spectrometry. Use reverse-phase C18 columns with 0.1% formic acid in water/acetonitrile gradients .

- H/C NMR : Assign peaks for the diazepane ring (δ 2.8–3.5 ppm for N-CH groups) and pyridine aromatic protons (δ 8.2–8.6 ppm). Compare with reference spectra of analogous piperazine/diazepane derivatives .

- XRD Crystallography : Resolve crystal packing and hydrogen-bonding patterns (e.g., chloride ion interactions) to validate salt formation .

Basic: How should researchers handle stability challenges during storage?

Methodological Answer:

- Storage Conditions : Store at 2–8°C in airtight, light-resistant containers under nitrogen. Avoid moisture to prevent hydrolysis of the ester group .

- Stability Monitoring : Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis. Track degradation products like 4-carboxypyridine derivatives .

Advanced: What mechanistic studies elucidate its biological activity?

Methodological Answer:

- Receptor Binding Assays : Use radioligand displacement (e.g., H-labeled antagonists) to assess affinity for serotonin/dopamine receptors, given the diazepane moiety’s similarity to psychoactive compounds .

- Metabolic Profiling : Incubate with liver microsomes (human/rat) and analyze metabolites via UPLC-QTOF. Focus on ester hydrolysis and diazepane N-oxidation pathways .

Advanced: How can computational modeling guide reaction design?

Methodological Answer:

- Quantum Chemical Calculations : Use DFT (B3LYP/6-31G*) to model transition states for diazepane substitution. Identify electron-deficient pyridine carbons to predict regioselectivity .

- Molecular Dynamics (MD) : Simulate solvent effects on reaction kinetics. Polar aprotic solvents (e.g., DMF) stabilize charged intermediates, improving substitution rates .

Advanced: How to resolve contradictions in biological activity data across studies?

Methodological Answer:

- Meta-Analysis : Aggregate data from receptor binding assays (IC/K values) and apply multivariate regression to identify confounding variables (e.g., cell line differences, assay pH) .

- Orthogonal Validation : Cross-verify with functional assays (e.g., cAMP accumulation for GPCR activity) to confirm target engagement .

Advanced: What structural modifications enhance selectivity for target enzymes?

Methodological Answer:

- Bioisosteric Replacement : Substitute the methyl ester with trifluoroethyl or tert-butyl esters to modulate lipophilicity and improve blood-brain barrier penetration .

- Diazepane Ring Modifications : Introduce sp-hybridized substituents (e.g., methyl groups) to restrict conformational flexibility and enhance binding pocket complementarity .

Advanced: How to mitigate interference from byproducts in pharmacological assays?

Methodological Answer:

- Solid-Phase Extraction (SPE) : Pre-treat samples with C18 SPE cartridges to remove hydrophobic impurities (e.g., unreacted diazepane precursors) .

- HPLC-UV Purity Checks : Set thresholds at ≥98% purity (λ = 254 nm) before assay use. Quantify residual solvents (e.g., DMF) via GC-MS .

Advanced: What degradation pathways dominate under physiological conditions?

Methodological Answer:

- pH-Dependent Hydrolysis : At physiological pH (7.4), ester groups hydrolyze to carboxylic acids. Use phosphate-buffered saline (PBS) stability assays to quantify degradation rates .

- Oxidative Stress Studies : Expose to HO/Fe systems to simulate oxidative metabolism. Identify N-oxide derivatives via LC-MS .

Advanced: How to optimize reaction conditions for scale-up?

Methodological Answer:

- Flow Chemistry : Implement continuous-flow reactors to improve heat/mass transfer during diazepane substitution. Reduce reaction time from hours to minutes .

- Green Chemistry Metrics : Calculate E-factor (kg waste/kg product) and prioritize solvent recycling (e.g., THF recovery via distillation) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.